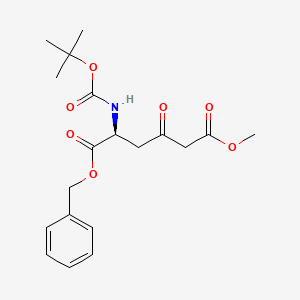

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

Description

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate (CAS: 630128-01-7) is a chiral organic compound with the molecular formula C₁₉H₂₅NO₇ and a molecular weight of 379.4 g/mol . It serves as a critical intermediate in organic synthesis, particularly in the preparation of complex molecules such as peptide mimetics and bioactive compounds. The compound features a tert-butoxycarbonyl (Boc)-protected amino group, a benzyl ester at position 1, and a methyl ester at position 6, which collectively enhance its stability and utility in multi-step reactions . Its stereochemistry (S-configuration) is essential for directing regioselectivity in synthetic pathways, making it valuable in asymmetric synthesis .

Properties

IUPAC Name |

1-O-benzyl 6-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMPGIMOTPAINZ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)CC(=O)OC)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino compound.

Formation of the Hexanedioate Backbone: The hexanedioate backbone is introduced through esterification reactions, often using appropriate carboxylic acids and alcohols.

Benzylation: The benzyl group is introduced via benzylation reactions, typically using benzyl halides and suitable bases.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the Boc-protected amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl halides with bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Benzylated derivatives or deprotected amines.

Scientific Research Applications

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence metabolic pathways, signal transduction, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogous compounds highlights key differences in functional groups, stereochemistry, and physicochemical properties. Below is an analysis of three closely related derivatives:

Structural and Functional Group Variations

Table 1: Comparative Analysis of Key Derivatives

Key Observations:

Ester Group Impact: The ethyl-substituted derivative (C₂₀H₂₇NO₇) exhibits a marginally higher molecular weight and altered lipophilicity compared to the methyl-substituted target compound. This difference may influence solubility and reactivity in specific solvents .

Stereochemical Significance :

- The R-enantiomer (CAS: 1982363-77-8) shares the same molecular formula as the target compound but differs in stereochemistry. This enantiomeric distinction can drastically alter biological activity or interaction with chiral catalysts .

Purity and Stability :

- The ethyl-substituted variant has a slightly lower purity (≥95%) compared to the target compound (≥97%), which may affect reproducibility in sensitive syntheses .

- Storage conditions for the ethyl and R-enantiomer derivatives are standardized at 2–8°C, whereas the target compound’s storage requirements are unspecified in available data .

Research Findings and Industrial Relevance

Scalability: The target compound’s synthesis (e.g., via THF-mediated coupling with monobenzyl malonate) is scalable, with yields optimized through temperature-controlled steps (0–50°C) .

Hazard Profile : Similar derivatives (e.g., ethyl-substituted variant) exhibit mild hazards (H315: skin irritation; H319: eye irritation), necessitating standard PPE during handling .

Cost-Effectiveness : Methyl esters are generally more cost-effective than ethyl analogs due to lower raw material costs, making the target compound preferable for large-scale applications .

Biological Activity

(S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, with the CAS number 630128-01-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting its chemical properties, biological activities, and relevant studies.

- Molecular Formula : C₁₉H₂₅N₁O₇

- Molecular Weight : 379.41 g/mol

- Purity : >97%

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its structural features that facilitate interaction with biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which are crucial for bioactivity.

Antimalarial Activity

Research has shown that compounds similar to this compound exhibit promising antimalarial properties. A study focused on the structure-activity relationship (SAR) of various derivatives indicated that stereochemistry significantly influences biological activity. For instance, specific isomers demonstrated enhanced efficacy against Plasmodium falciparum, the causative agent of malaria, highlighting the importance of chiral centers in drug design .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For example, it was found to interact with glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a critical enzyme in the glycolytic pathway of Plasmodium falciparum. This interaction suggests a multitarget mechanism where the compound could disrupt energy metabolism in the parasite, leading to its death .

Study on Antiplasmodial Activity

In vitro assays were conducted to assess the antiplasmodial activity of this compound against different strains of P. falciparum. The results indicated sub-micromolar IC50 values (<1 μM), demonstrating potent activity comparable to established antimalarial drugs such as chloroquine .

| Compound | IC50 (μM) | Strain |

|---|---|---|

| This compound | <1 | D10 (Chloroquine sensitive) |

| Chloroquine | ~0.5 | D10 |

| Other derivatives | >1 | W2 (Chloroquine resistant) |

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed promising results in animal models infected with P. falciparum. The compound exhibited a significant reduction in parasitemia levels, confirming its potential as a therapeutic agent against malaria .

Q & A

Basic Research Questions

Q. What are the key structural features of (S)-1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate, and how do they influence reactivity?

- Answer : The compound contains a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester, and a 4-oxohexanedioate backbone with an (S)-configured stereocenter. The Boc group shields the amine during synthesis, while the benzyl ester enhances solubility in organic solvents. The keto group at position 4 may participate in nucleophilic additions or serve as a hydrogen-bond acceptor. These features necessitate careful selection of reaction conditions (e.g., acidic deprotection for Boc) to avoid undesired side reactions .

Q. What synthetic strategies are commonly employed to prepare this compound?

- Answer : A multi-step synthesis is typically required:

Amine Protection : Introduce the Boc group to the amino moiety to prevent side reactions during subsequent steps.

Esterification : Use benzyl bromide or a similar reagent to esterify the carboxylic acid group.

Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to establish the (S)-configuration.

Purification : Utilize column chromatography or recrystallization to isolate the product.

Reference protocols for multi-stage organic synthesis and analytical validation are critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : Confirm stereochemistry, Boc group integrity, and benzyl ester presence via H and C NMR.

- HPLC : Assess purity (>97% as per commercial standards) and resolve enantiomeric excess.

- Mass Spectrometry (MS) : Verify molecular weight (, MW: 379.4 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl stretches (e.g., Boc carbamate ~1680–1720 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize stereochemical purity during synthesis?

- Answer :

- Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantioselectivity.

- Temperature Control : Lower temperatures reduce racemization risks during Boc deprotection.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in asymmetric steps.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust conditions dynamically.

Contradictions in stereochemical outcomes often arise from competing reaction pathways, requiring mechanistic studies (e.g., kinetic vs. thermodynamic control) .

Q. What experimental challenges arise when incorporating this compound into peptide or heterocyclic derivatives?

- Answer :

- Boc Deprotection : Trifluoroacetic acid (TFA) must be carefully quenched to avoid side reactions with the benzyl ester.

- Keto Group Reactivity : The 4-oxo group may undergo undesired nucleophilic attacks; protecting with orthoesters or silyl groups could mitigate this.

- Compatibility with Coupling Agents : Benzotriazole-based reagents (e.g., HBTU) may require optimization to prevent ester hydrolysis.

Contradictory yields in coupling reactions often stem from competing acylation pathways or residual moisture .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., tert-butyl-protected derivatives in and ).

- Computational Modeling : Use DFT calculations to predict H NMR chemical shifts or optical rotation values.

- Crystallography : If crystalline, X-ray diffraction provides unambiguous stereochemical confirmation.

Discrepancies often arise from solvent effects, impurities, or conformational flexibility in the hexanedioate backbone .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining purity?

- Answer :

- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer in exothermic steps (e.g., esterification).

- In-Line Purification : Integrate scavenger resins or catch-and-release techniques to remove byproducts.

- Quality Control : Implement automated HPLC-MS for real-time purity assessment.

Pilot studies using small-scale Design of Experiments (DoE) are critical to identify critical process parameters .

Q. How can researchers leverage this compound as a building block for bioactive molecule development?

- Answer :

- Peptide Mimetics : The Boc-protected amine and ester groups allow integration into peptidomimetic scaffolds targeting protease inhibition.

- Heterocyclic Synthesis : React the 4-oxo group with hydrazines or hydroxylamines to form pyrazole or isoxazole rings (see and for heterocyclic design principles).

- Prodrug Applications : The benzyl ester can be hydrolyzed in vivo to release active carboxylic acids.

Mechanistic studies should prioritize stability under physiological conditions (e.g., pH 7.4 buffer assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.